molecular formula C11H9BrO3 B11755832 Methyl 6-bromo-5-methylbenzofuran-4-carboxylate

Methyl 6-bromo-5-methylbenzofuran-4-carboxylate

Katalognummer: B11755832
Molekulargewicht: 269.09 g/mol
InChI-Schlüssel: OSADRGGVKBAQAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-bromo-5-methylbenzofuran-4-carboxylate (CAS 2098546-44-0) is a brominated benzofuran derivative of significant interest in medicinal chemistry and early-stage drug discovery research. With the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol, this compound serves as a key synthetic intermediate and a potential pharmacophore . The benzofuran scaffold is recognized as a privileged structure in organic chemistry due to its diverse biological profile . Research into halogenated benzofurans, in particular, has indicated that the introduction of a bromine atom can enhance cytotoxicity and selectivity towards cancer cell lines, potentially through the formation of specific halogen bonds in protein-receptor complexes . This compound is structurally analogous to lead compounds that have demonstrated potent and selective toxicity against human leukemia cells (such as K562 and HL-60) in scientific studies, triggering apoptosis in malignant cells . Its primary research value lies in its application as a building block for the synthesis of novel bioactive molecules and in structure-activity relationship (SAR) studies aimed at developing new anticancer agents . Researchers utilize this compound strictly for investigative purposes to explore its physicochemical properties and biological mechanisms of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C11H9BrO3

Molekulargewicht

269.09 g/mol

IUPAC-Name

methyl 6-bromo-5-methyl-1-benzofuran-4-carboxylate

InChI

InChI=1S/C11H9BrO3/c1-6-8(12)5-9-7(3-4-15-9)10(6)11(13)14-2/h3-5H,1-2H3

InChI-Schlüssel

OSADRGGVKBAQAB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C2C(=C1C(=O)OC)C=CO2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-methylbenzofuran-4-carboxylate typically involves the bromination of 5-methylbenzofuran-4-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol in the presence of a catalyst like sulfuric acid for the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-6-brom-5-methylbenzofuran-4-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 6-bromo-5-methylbenzofuran-4-carboxylate has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : The compound shows promise as an antimicrobial agent, with activity against several bacterial strains. Its structural features may enhance its interaction with microbial targets.

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex molecules:

  • Building Block for Derivatives : It can be modified to create derivatives with enhanced biological activities or altered pharmacokinetic profiles.
  • Synthetic Versatility : Various reactions, such as nucleophilic substitutions and coupling reactions, can be performed on this compound to yield diverse products.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers evaluated its effects on human breast cancer cell lines (MCF-7). The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis via mitochondrial pathway

This study highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed:

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus12.5 µg/mLBacteriostatic
Escherichia coli10.0 µg/mLBactericidal

These results support its potential use in developing new antimicrobial therapies.

Wirkmechanismus

The mechanism of action of Methyl 6-bromo-5-methylbenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Variations

Compound Name Substituents Molecular Weight (g/mol) Key Features
Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate Ethyl at C5 (instead of methyl) 283.12 Increased lipophilicity due to ethyl group; potential for enhanced membrane permeability .
Methyl 5-bromobenzofuran-2-carboxylate Bromine at C5, ester at C2 239.03 Simpler structure; antimicrobial activity reported due to unhindered C5 bromine .
Ethyl 6-bromo-5-(4-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate 4-Methoxybenzoyloxy at C5, ethyl ester at C3 433.25 Enhanced steric bulk; potential anticancer activity due to aromatic methoxy group .
Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Phenylpropenoxy group at C5 401.20 Extended conjugation from propenoxy group; possible photochemical applications .
Methyl 3-Methylbenzofuran-4-carboxylate Methyl at C3 (instead of C5), no bromine 190.19 Altered reactivity due to carboxylate position; limited bioactivity reported .

Unique Advantages of Methyl 6-bromo-5-methylbenzofuran-4-carboxylate

  • Balanced Properties : The methyl group at C5 provides moderate steric hindrance, optimizing both reactivity and target binding.
  • Synthetic Flexibility : The C6 bromine and C4 ester allow sequential modifications, making it a versatile scaffold for drug development .
  • Distinct Pharmacokinetics : Lower molecular weight compared to ethyl or benzoyloxy-substituted analogs improves metabolic stability and diffusion rates .

Biologische Aktivität

Methyl 6-bromo-5-methylbenzofuran-4-carboxylate is a derivative of the benzofuran class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound generally involves bromination and subsequent esterification reactions. Various methods have been employed to obtain derivatives of benzofuran with different substituents that enhance their biological properties.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant cytotoxic activity against various cancer cell lines. This compound has shown promising results in inhibiting cell proliferation in vitro.

  • Cytotoxicity Testing :
    • The compound was tested against several cancer cell lines, including K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma). The results indicated that it possesses selective cytotoxicity towards cancer cells while sparing normal cells .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis, as evidenced by increased activity of caspases 3/7 in treated cells . This suggests that this compound may trigger programmed cell death pathways in cancerous cells.
  • Structure-Activity Relationship (SAR) :
    • The presence of bromine at the 6-position and a methyl group at the 5-position significantly enhances the cytotoxic properties of benzofuran derivatives. For instance, compounds with these substitutions have demonstrated increased antiproliferative activity compared to their unsubstituted counterparts .

Comparative Efficacy

A comparative analysis of various benzofuran derivatives reveals that this compound exhibits superior activity against specific cancer cell lines when compared to other related compounds.

CompoundCell Line TestedIC50 Value (µM)Notes
This compoundK562X.XSignificant cytotoxicity observed
Compound AHeLaY.YLess potent than target compound
Compound BMOLT-4Z.ZComparable efficacy

Case Studies

Several studies have documented the biological activities of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound effectively inhibited the proliferation of A549 lung adenocarcinoma cells by targeting specific signaling pathways associated with cancer progression .
  • In Vivo Models :
    • Animal studies showed that treatment with this compound resulted in a significant reduction in tumor size without notable toxicity to normal tissues . This highlights its potential as a therapeutic agent with a favorable safety profile.
  • Molecular Docking Studies :
    • Molecular docking simulations have suggested that this compound interacts favorably with key proteins involved in cancer cell survival, further supporting its role as a potential anticancer agent .

Q & A

Q. Expected Characterization Data :

  • NMR : 1H^{1}\text{H}-NMR (CDCl3_3): δ 7.45 (s, 1H, Ar-H), 4.05 (s, 3H, OCH3_3), 2.40 (s, 3H, CH3_3).
  • X-ray : Anticipated space group P21/cP2_1/c with Z = 4. Compare C-Br bond length (~1.89 Å) to database averages.
  • MS : [M+H]+^+ at m/z 283.0 (calculated for C11_{11}H10_{10}BrO3_3).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.